molecular formula C11H13NO3 B1311771 Ethyl 4-oxo-4-(2-pyridyl)butyrate CAS No. 26749-23-5

Ethyl 4-oxo-4-(2-pyridyl)butyrate

Cat. No.: B1311771
CAS No.: 26749-23-5
M. Wt: 207.23 g/mol
InChI Key: XCERJELJQXCHPA-UHFFFAOYSA-N
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Description

This compound belongs to the family of pyridines and has a wide range of physical and chemical properties that make it an ideal candidate for different scientific applications.

Mechanism of Action

Target of Action

Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments , suggesting that it may interact with viral proteins or cellular components involved in viral replication.

Mode of Action

Given its antiviral activity , it may interfere with the life cycle of viruses, possibly by inhibiting viral replication or assembly

Biochemical Pathways

Its antiviral activity suggests that it may impact pathways related to viral replication or host immune response . More detailed studies are required to identify the specific biochemical pathways involved.

Result of Action

. This suggests that it may inhibit viral replication or disrupt viral assembly, leading to a decrease in viral load.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can impact enzymatic reactions . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially affect its activity and stability.

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxo-4-(2-pyridyl)butyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo bioreduction by Saccharomyces cerevisiae, yielding ethyl ®-2-hydroxy-4-phenylbutanoate . This interaction highlights its potential in enzymatic reduction processes. Additionally, this compound is involved in the synthesis of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to interact with specific active sites on enzymes, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular function. For example, the bioreduction of this compound by Saccharomyces cerevisiae highlights its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biological activity and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell. For instance, its interaction with mitochondrial enzymes can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(2-pyridyl)butyrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(2-pyridyl)butyrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(2-pyridyl)butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(2-pyridyl)butyrate can be compared with other similar compounds, such as:

    Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pyridyl group.

    Ethyl 4-oxo-4-(3-pyridyl)butyrate: A positional isomer with the pyridyl group at the 3-position.

    Ethyl 4-oxo-4-(4-pyridyl)butyrate: Another positional isomer with the pyridyl group at the 4-position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Properties

IUPAC Name

ethyl 4-oxo-4-pyridin-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERJELJQXCHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435650
Record name ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26749-23-5
Record name ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbonyldiimidazole (7.25 g) was added to a solution of 2-pyridinecarboxylic acid (5.00 g) in tetrahydrofuran (200 ml) at 0° C. After stirring at room temperature for 2 hours, the mixture was added dropwise to a solution of lithiated tert-butyl acetate prepared from tert-butyl acetate (17.5 ml) and lithium diisopropylamide (2N tetrahydrofuran solution, 65 ml) at −78° C. over 1 hour. After stirring for 15 minutes, 1N hydrochloric acid (250 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane(1:4, v/v)-eluted fraction. This was dissolved in tetrahydrofuran (100 ml), and sodium hydride (60% in oil, 1.06 g) was added at 0° C., and then the reaction mixture was stirred for 10 minutes. Further ethyl bromoacetate (2.00 ml) was added, stirred at 0° C. for 8 hours, 0.1N hydrochloric acid (300 ml) was added and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain an oil from an ethyl acetate-hexane (1:5, v/v)-eluted fraction. This was dissolved in toluene (200 ml), and p-toluenesulfonic acid (2.00 g) was added, and then the reaction mixture was stirred at 80° C. for 20 hours. An aqueous saturated solution of sodium bicarbonate was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was subjected to silica gel chromatography to obtain ethyl 4-oxo-4-(2-pyridyl)butyrate (1.56 g, yield 19%) from an ethyl acetate-hexane (1:2, v/v)-eluted fraction as a colorless oil.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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100 mL
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Quantity
200 mL
Type
solvent
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7.25 g
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
200 mL
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solvent
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
17.5 mL
Type
reactant
Reaction Step Eight
Quantity
65 mL
Type
reactant
Reaction Step Eight
Quantity
250 mL
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reactant
Reaction Step Nine
Quantity
1.06 g
Type
reactant
Reaction Step Ten
Quantity
2 mL
Type
reactant
Reaction Step Eleven
Quantity
300 mL
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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